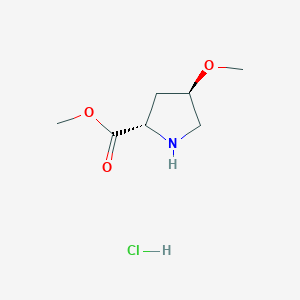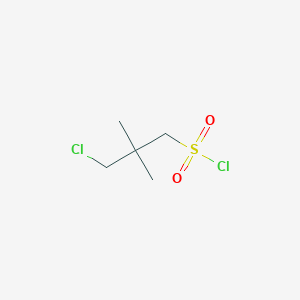
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
Descripción general
Descripción
“1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine” is an organic compound with the CAS Number: 1377791-70-2 . It has a molecular weight of 302.3 and its IUPAC name is 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,21H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form .Aplicaciones Científicas De Investigación
Synthesis Methods
- Facile Synthesis Method: A study by Xie et al. (2012) describes a facile and efficient method for synthesizing 3-trifluoromethyl-1,4-dihydropyridazine. This process utilizes readily available α,β-unsaturated aldehyde and (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine under mild conditions to yield the desired 1,4-dihydropyridazine products (Xie, Zhu, Chen, Li, & Wu, 2012).
Chemical Reactions and Properties
- Reactions with Electrophilic Reagents: Research conducted by StoelvanderR. et al. (1980) explored the reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. This study provides insights into the chemical behavior of compounds like 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine when interacting with various electrophiles (StoelvanderR., PlasvanderH., Jongejan, & Hoeve, 1980).
Organocatalytic Synthesis
- Chiral Non-Racemic Derivatives: Pitacco et al. (2010) reported the organocatalyzed synthesis of chiral non-racemic 1,4-dihydropyridazines. This innovative approach highlights the potential of 1,4-dihydropyridazines in asymmetric synthesis (Pitacco, Attanasi, Crescentini, Favi, Felluga, Forzato, Mantellini, Nitti, Valentin, & Zangrando, 2010).
Structural and Physical Characterization
- X-Ray Structural Analysis: A study by Gilchrist, Gymer, and Rees (1973) on the fragmentation of 3,6-diphenyl-4,5-dehydropyridazine provides valuable structural insights. Their research utilized x-ray analysis to understand the molecular structure and behavior of dihydropyridazine derivatives under various conditions (Gilchrist, Gymer, & Rees, 1973).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASQWHVCRLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)


![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)







